ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Overview
Description
Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound . It is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- .
Molecular Structure Analysis
The molecular structure of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Electropolymerization
Carbazole-based compounds, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, have been used in the development of biosensors . Their good environmental stability and photoconductivity make them ideal for this application .
Corrosion Inhibition
Carbazole compounds have been used in anti-corrosion applications . Their good chemical and environmental stability make them suitable for this purpose .
Photovoltaics
Carbazole compounds have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them ideal for this application .
Electroluminescent Devices
Carbazole compounds have been used in electroluminescent applications . Their potential industrial applications in this field have attracted attention .
Light Emitting Diodes (LEDs)
Carbazole compounds have been used in light emitting diodes . Their good environmental stability and photoconductivity make them suitable for this application .
Rechargeable Batteries
Carbazole compounds have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this application .
Antiviral Activity
Indole derivatives, including carbazole compounds, have shown antiviral activity . This has created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 8-hydroxy-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,13,16-17H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTZBKDTWVVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385644 | |
Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
CAS RN |
5311-41-1 | |
Record name | ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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